3'-Methylbiphenyl-3-carboxylic acid
Overview
Description
3’-Methylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H12O2. It is a derivative of biphenyl, where a methyl group is attached to the third carbon of one phenyl ring, and a carboxylic acid group is attached to the third carbon of the other phenyl ring
Mechanism of Action
Target of Action
The primary target of 3’-Methylbiphenyl-3-carboxylic acid is the mycolic acid transporter MmpL3 . MmpL3 is an essential protein for the synthesis of mycolic acids, a key component of the outer membrane of mycobacteria .
Mode of Action
It is known that mmpl3 is responsible for the export of mycolic acids in the form of trehalose monomycolate (tmm) to the periplasm
Biochemical Pathways
The biochemical pathway primarily affected by 3’-Methylbiphenyl-3-carboxylic acid is the mycolic acid synthesis pathway . By targeting MmpL3, the compound potentially disrupts the transport of mycolic acids, which are crucial components of the mycobacterial cell wall
Result of Action
The molecular and cellular effects of 3’-Methylbiphenyl-3-carboxylic acid’s action are likely related to the disruption of mycolic acid transport, given its target of action . This could potentially lead to a compromise in the integrity of the mycobacterial cell wall, affecting the survival and proliferation of the bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3’-Methylbiphenyl-3-carboxylic acid involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
In an industrial setting, the production of 3’-Methylbiphenyl-3-carboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3’-Methylbiphenyl-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methyl group or the hydrogen atoms on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield a ketone or an ester, while reduction may produce an alcohol or an aldehyde .
Scientific Research Applications
3’-Methylbiphenyl-3-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 3’-Methylbiphenyl-2-carboxylic acid
- 4’-Methylbiphenyl-3-carboxylic acid
- 2’-Methylbiphenyl-3-carboxylic acid
Uniqueness
3’-Methylbiphenyl-3-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups on the biphenyl structure. This unique arrangement can influence its chemical reactivity and interactions with biological molecules, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-(3-methylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-4-2-5-11(8-10)12-6-3-7-13(9-12)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVLFJADOVATRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353670 | |
Record name | 3'-methylbiphenyl-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158619-46-6 | |
Record name | 3'-methylbiphenyl-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Methyl-biphenyl-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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